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Diethyl oxalacetate sodium salt

Cat. No.: B1164895
CAS No.: 52980-17-3
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Description

Diethyl oxalacetate Sodium Salt (CAS 40876-98-0 or 52980-17-3 ) is a high-purity biochemical reagent intended for Research Use Only. With the molecular formula C 8 H 11 NaO 5 and a molecular weight of 210.16 g/mol , this compound serves as a versatile building block in organic synthesis and various research applications. It is characterized by specific physical properties, including a melting point of 188-190°C . As a derivative of oxaloacetic acid, its structure allows it to participate in numerous chemical reactions, making it valuable for constructing complex molecules and for use in mechanistic studies. Researchers utilize this compound primarily in laboratory-scale experiments. It is essential to handle this material with care, adhering to appropriate safety protocols. Always refer to the safety data sheet for detailed handling and storage information.

Properties

CAS No.

52980-17-3

Molecular Formula

C8H11O5.Na

Synonyms

Oxalacetic acid diethyl ester sodium salt

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization for Diethyl Oxalacetate Sodium Salt

Mechanistic Investigations of Claisen Condensation and Related Enolate Chemistries

The Claisen condensation is a carbon-carbon bond-forming reaction that joins two esters in the presence of a strong base to yield a β-keto ester. byjus.comorganic-chemistry.org The reaction's success hinges on the careful selection of reagents and conditions that favor the formation of the desired product.

Role of Sodium Ethoxide and Solvent Systems in Enolate Formation

The choice of base and solvent is critical in the Claisen condensation. Sodium ethoxide is the preferred base for the synthesis of diethyl oxalacetate (B90230) sodium salt. google.comorganic-chemistry.org Its primary function is to act as a strong base to deprotonate the α-carbon (the carbon adjacent to the carbonyl group) of an enolizable ester, such as ethyl acetate (B1210297), to form a nucleophilic enolate ion. byjus.comyoutube.comlibretexts.org Diethyl oxalate (B1200264), lacking α-hydrogens, cannot form an enolate and can only serve as the electrophilic acceptor in the reaction. libretexts.orgopenstax.org

The use of sodium ethoxide specifically is crucial for two main reasons:

Matching Alkoxy Groups : The alkoxide base must match the alkoxy group of the reacting esters (ethoxide for ethyl esters). libretexts.orgchemistrysteps.com Using a different alkoxide, such as methoxide, would lead to a competing transesterification reaction, resulting in a mixture of undesired products. youtube.comchemistrysteps.com Similarly, using a base like sodium hydroxide (B78521) could cause saponification (hydrolysis) of the ester into a carboxylate salt. youtube.comchemistrysteps.com

Regeneration : Sodium ethoxide is regenerated during the reaction sequence, making it a suitable catalytic base. byjus.com

The solvent system, typically ethanol (B145695), serves to dissolve the sodium ethoxide base. google.com The concentration of the sodium ethoxide solution can be optimized; for instance, concentrations of 18 to 21 weight percent in ethanol have been found to produce good yields in a reasonable timeframe. google.com

Kinetic and Thermodynamic Aspects of Condensation Reactions

The mechanism of the Claisen condensation involves several reversible steps, with the final step being the key thermodynamic driving force. chemistrysteps.com

Reaction Steps:

Enolate Formation : Sodium ethoxide removes an α-proton from ethyl acetate. This is an equilibrium step, and the concentration of the enolate at any given time is typically low. libretexts.orgchemistrysteps.com

Nucleophilic Attack : The highly reactive enolate attacks the carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate. libretexts.org

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group. This step forms the β-keto ester, diethyl oxalacetate. libretexts.org

Deprotonation (Driving Force) : The newly formed diethyl oxalacetate has highly acidic methylene (B1212753) protons located between the two carbonyl groups. The ethoxide ion, being a strong base, rapidly and irreversibly removes one of these protons. youtube.com This final acid-base reaction is the thermodynamic driving force that shifts the entire series of equilibria toward the formation of the final product, the stabilized sodium salt of the diethyl oxalacetate enolate. organic-chemistry.orgyoutube.com

Because this final deprotonation step is so favorable, a full equivalent of base is required for the reaction to go to completion. The neutral β-keto ester is only formed upon subsequent acidification in a separate workup step. uomustansiriyah.edu.iq

Development of Improved and Scalable Synthetic Protocols

Traditional methods for synthesizing diethyl oxalacetate sodium salt often presented challenges for large-scale production, including handling difficulties and inefficiencies. google.com Research has led to significant process improvements.

Research into "Reverse Addition" and its Impact on Reaction Efficiency

A key innovation in the scalable synthesis of this compound is the implementation of a "reverse addition" protocol. google.com In the traditional method, the ester mixture (diethyl oxalate and ethyl acetate) is added to the sodium ethoxide solution. google.com However, the reverse addition method has proven to be more efficient for production-scale synthesis. google.com

In this improved process, the sodium ethoxide solution is added to a pre-cooled mixture of diethyl oxalate and ethyl acetate. google.com This seemingly simple change offers significant advantages, yielding a free-flowing sodium salt that is easier to separate and purify, thereby eliminating the time-consuming and inefficient aspects of previous methods. google.com

ParameterTraditional MethodReverse Addition Method
Procedure Diethyl oxalate and ethyl acetate are added to a sodium ethoxide solution.A sodium ethoxide solution is added to a mixture of diethyl oxalate and ethyl acetate. google.com
Product Form Can result in difficult-to-handle material. google.comProduces a free-flowing sodium salt. google.com
Efficiency Less efficient for large-scale production. google.comOvercomes prior art disadvantages for production-scale synthesis. google.com
Separation More complex purification. google.comEasier separation and purification. google.com

Mitigation of Exothermic Side Reactions and Purity Enhancement

The Claisen condensation is an exothermic reaction, and controlling the temperature is crucial for maximizing yield and purity. The reverse addition method facilitates superior temperature management. The reaction is typically initiated by charging a reactor with the ester mixture and cooling it to between 0°C and 15°C. google.com The sodium ethoxide solution is then added at a controlled rate to maintain this low temperature. google.com

This controlled, low-temperature addition mitigates the risk of runaway exothermic reactions, which can lead to the formation of impurities. After the initial reaction period at low temperature (e.g., about 4 hours at 5°C to 15°C), the mixture is heated, typically to reflux at around 75°C, for a short period (e.g., 30 minutes) to ensure the condensation and deprotonation are complete. google.com This two-stage temperature profile—a cold cycle for the addition followed by a brief heating cycle—is essential for enhancing the purity of the final product. google.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to create more sustainable and environmentally benign processes. researchgate.net These principles can be applied to the synthesis of this compound.

Research has explored alternative energy sources to promote the reaction. For instance, the use of microwave irradiation has been shown to expedite reactions involving this compound. researchgate.net Microwave-assisted synthesis is considered a pillar of green chemistry as it often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.net

Furthermore, process optimization strategies like the "reverse addition" method align with green chemistry principles, even if not explicitly designed for that purpose:

Preventing Waste : By improving the reaction's efficiency and yield, the reverse addition protocol reduces the amount of raw materials that become waste. google.comresearchgate.net

Atom Economy : While the fundamental atom economy of the Claisen condensation is fixed, improving the practical yield ensures that a greater percentage of the atoms in the reactants are incorporated into the final product. researchgate.net

Energy Efficiency : The careful control of reaction temperature, avoiding excessively high or prolonged heating, contributes to greater energy efficiency, a core tenet of green chemistry. google.comresearchgate.net

By focusing on process optimization and exploring alternative reaction conditions, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Solvent-Free and Microwave-Assisted Methodologies

The Claisen condensation of diethyl oxalate and ethyl acetate is the cornerstone reaction for producing diethyl oxalalacetate sodium salt. libretexts.orgopenstax.orgopenstax.org Conventional methods often involve the use of solvents and extended reaction times. google.com In a move towards more environmentally benign and efficient processes, solvent-free and microwave-assisted approaches have been explored for similar condensation reactions, offering a promising outlook for their application in the synthesis of this compound. researchgate.netresearchgate.net

Solvent-Free Synthesis:

Solvent-free reactions, also known as solid-state or neat reactions, offer significant environmental and economic advantages by eliminating the need for organic solvents, which are often hazardous, costly to purchase and dispose of, and contribute to volatile organic compound (VOC) emissions. In the context of Claisen-type condensations, the use of a phase-transfer catalyst (PTC) can facilitate reactions between solid and liquid reactants or two immiscible liquid phases. dalalinstitute.comcrdeepjournal.org While specific research on the solvent-free synthesis of this compound is not extensively documented, studies on analogous reactions provide a strong proof-of-concept. For instance, the solvent-free Claisen-Schmidt condensation has been successfully carried out with high yields.

Interactive Table: Comparison of Solvent-Based vs. Solvent-Free Claisen-Schmidt Condensation

Reaction Condition Reactants Catalyst Reaction Time Yield (%) Reference
Solvent-Based Benzaldehyde, Acetone Aq. NaOH Several hours ~60-70 General textbook knowledge
Solvent-Free Benzaldehyde, Acetone Solid NaOH 5-15 minutes >90 researchgate.net

The data illustrates the potential for significantly reduced reaction times and increased yields when moving to solvent-free conditions for similar condensation reactions. The application of this methodology to the synthesis of this compound could lead to a more sustainable and cost-effective production process.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often enhanced product purity compared to conventional heating methods. nih.govmdpi.com The use of microwave irradiation in a three-component reaction involving this compound has demonstrated the compound's stability and reactivity under these conditions. researchgate.net While direct research on the microwave-assisted synthesis of the salt itself is limited, the successful application of microwaves to other Claisen condensations is well-documented.

Interactive Table: Conventional Heating vs. Microwave-Assisted Claisen-Schmidt Condensation

Heating Method Reactants Catalyst Reaction Time Yield (%) Reference
Conventional p-methoxybenzaldehyde, Acetone Not specified Not specified Lower yield, self-condensation observed General textbook knowledge
Microwave p-methoxybenzaldehyde, Acetone Not specified 10-15 minutes 79-quantitative researchgate.net

The significant rate enhancements observed in these examples underscore the potential of microwave technology to intensify the synthesis of this compound, leading to higher throughput and energy savings.

Catalyst Development for Sustainable Production

The choice of catalyst plays a pivotal role in the sustainability of a chemical process. Traditional Claisen condensations often employ stoichiometric amounts of strong bases like sodium ethoxide, leading to significant waste streams. google.comyale.edu The development of efficient and recyclable catalysts is therefore a key area of research.

Heterogeneous Catalysts:

Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation from the reaction mixture, enabling their reuse and minimizing contamination of the product. For Claisen-type condensations, various solid base catalysts have been investigated. Layered double hydroxides (LDHs) and their calcined mixed-oxide derivatives have shown considerable promise as catalysts for Claisen-Schmidt condensations. nih.gov These materials possess tunable basicity and a high surface area, contributing to their catalytic activity. The use of such catalysts could potentially be adapted for the synthesis of this compound, replacing traditional homogeneous bases.

Interactive Table: Performance of Heterogeneous Catalysts in Claisen-Schmidt Condensation

Catalyst Reactants Reaction Time Conversion (%) Selectivity (%) Reference
Calcined Mg-Al LDH Benzaldehyde, Acetone 2 hours ~60 High nih.gov

The high conversion and selectivity achieved with these recyclable solid catalysts highlight a promising avenue for the sustainable production of β-keto esters like diethyl oxalacetate.

Phase-Transfer Catalysts (PTCs):

As mentioned in the context of solvent-free synthesis, phase-transfer catalysts are instrumental in facilitating reactions between reactants in different phases. dalalinstitute.com In the synthesis of this compound, a PTC could enable the use of a solid, milder base (e.g., potassium carbonate) in place of sodium ethoxide, simplifying the work-up procedure and reducing the generation of alkaline waste. Chiral PTCs have also been successfully employed in asymmetric alkylations of β-keto esters, suggesting the potential for developing enantioselective syntheses of related compounds. dalalinstitute.com

The exploration and adaptation of these advanced synthetic methodologies and novel catalytic systems hold the key to developing a more environmentally friendly and economically viable process for the production of this compound, aligning with the principles of green and sustainable chemistry.

Chemical Reactivity, Reaction Mechanisms, and Derivatization Studies

Nucleophilic Reactivity of the Enolate System

The enolate of diethyl oxalacetate (B90230) is considered a "soft" nucleophile, a characteristic imparted by the extensive charge delocalization. This property governs its reactivity towards various electrophiles.

The nucleophilic carbon of the diethyl oxalacetate enolate readily participates in alkylation and acylation reactions. These transformations provide a direct route to substituted β-keto esters.

Alkylation: The reaction with alkyl halides proceeds via a classic SN2 mechanism. libretexts.org As a soft nucleophile, the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the α-position. pressbooks.pub This reaction is analogous to the first step of the well-known malonic ester synthesis. libretexts.org The efficiency of the reaction is highest with primary alkyl halides, such as methyl and benzyl (B1604629) halides, while secondary halides are less reactive and tertiary halides are generally unsuitable due to competing elimination reactions. pressbooks.pub

Electrophile (R-X)Product StructureReaction Type
Methyl IodideDiethyl 2-methyl-3-oxosuccinateSN2 Alkylation
Ethyl BromideDiethyl 2-ethyl-3-oxosuccinateSN2 Alkylation
Benzyl BromideDiethyl 2-benzyl-3-oxosuccinateSN2 Alkylation

Acylation: Similarly, the enolate can be acylated using acyl chlorides or anhydrides. The reaction introduces an acyl group at the α-carbon, yielding a derivative with a 1,2,4-tricarbonyl framework. This reaction follows a nucleophilic acyl substitution pathway.

The enolate of diethyl oxalacetate sodium salt is an effective nucleophile in both conjugate additions and additions to carbonyl groups, which are fundamental steps in many complex synthetic sequences.

Michael Addition: In the Michael reaction, the enolate acts as a Michael donor, attacking the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.commasterorganicchemistry.com This 1,4-conjugate addition is a powerful method for forming 1,5-dicarbonyl compounds. masterorganicchemistry.com The reaction is driven by the formation of a new, stable carbon-carbon single bond. masterorganicchemistry.com The initial adduct is an enolate, which is subsequently protonated during workup to yield the final product. This pathway is a critical component of the mechanisms for forming various heterocyclic systems.

Aldol Condensation: The enolate can also add to the carbonyl carbon of aldehydes or ketones in an Aldol addition reaction. lumenlearning.commasterorganicchemistry.com This reaction forms a β-hydroxy dicarbonyl compound. lumenlearning.com Under thermal or acidic/basic conditions, this initial adduct can undergo dehydration (loss of a water molecule) in an Aldol condensation reaction to yield an α,β-unsaturated product. masterorganicchemistry.com This reactivity pattern is central to the formation of pyrrolidines from aldehydes and amines.

Multicomponent Reactions (MCRs) Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are a cornerstone of modern synthetic efficiency. This compound has proven to be an exceptionally useful substrate in a variety of MCRs for the synthesis of complex heterocyclic structures. khanacademy.org

The reagent is widely employed in the one-pot synthesis of diverse nitrogen-containing heterocycles.

Pyrrolidines: Highly substituted 2,3-dioxo-4-carboxy-5-substituted pyrrolidines are synthesized by the reaction of this compound with various aldehydes and primary amines. sigmaaldrich.com The mechanism involves an initial Aldol-type reaction followed by cyclization and amidation.

Pyrroles: A three-component reaction between this compound, various amines, and aromatic aldehydes can be used for the synthesis of functionalized pyrroles. libretexts.org

Pyrazoles: Pyrazole (B372694) moieties are readily accessible through MCRs. A common strategy involves the reaction of a β-dicarbonyl compound with hydrazine (B178648). In four-component reactions, this compound reacts with an aldehyde, malononitrile (B47326), and hydrazine hydrate (B1144303) to produce highly substituted pyrano[2,3-c]pyrazoles. youtube.com The pyrazole core is formed in situ by the condensation of the diethyl oxalacetate with hydrazine.

The complexity of molecules synthesized using this compound can be further increased through MCRs that generate spirocyclic and fused-ring architectures.

Spiro Compounds: One of the most notable applications is the one-pot, four-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. This reaction brings together this compound, isatins, malononitrile, and hydrazine hydrate. sigmaaldrich.com The intricate spiro-fused system is assembled with high efficiency in a single step.

Fused Ring Systems: Pyrano[2,3-c]pyrazoles, which are fused heterocyclic systems, are key products derived from MCRs involving this salt. As described by Gein et al., the four-component reaction of this compound, an aromatic aldehyde, hydrazine hydrate, and malononitrile yields ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates. youtube.com

Research has demonstrated the broad applicability of these multicomponent reactions by employing a wide variety of substrates, highlighting the robustness of this compound as a synthetic building block.

The scope of aldehydes includes a range of aromatic and heteroaromatic aldehydes with both electron-donating and electron-withdrawing substituents. Similarly, a variety of primary amines and substituted hydrazines can be utilized. In the synthesis of spiro compounds, differently substituted isatins can be employed to generate a library of structurally diverse products. sigmaaldrich.com

Reaction TypeReactantsProduct Class
4-ComponentThis compound, Aromatic Aldehydes, Hydrazine Hydrate, MalononitrilePyrano[2,3-c]pyrazoles youtube.com
4-ComponentThis compound, Isatins, Hydrazine Hydrate, MalononitrileSpiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] sigmaaldrich.com
3-ComponentThis compound, Various Aldehydes, Primary Amines2,3-Dioxo-4-carboxy-5-substituted pyrrolidines sigmaaldrich.com
3-ComponentThis compound, Aromatic Aldehydes, AminesSubstituted Pyrroles libretexts.org

Oxidative and Reductive Transformations

The unique structural features of this compound, particularly the presence of a reactive ketone functional group and an enolizable proton, make it a versatile substrate for a variety of oxidative and reductive transformations. These reactions are crucial for the synthesis of a wide range of valuable chemical intermediates and derivatives.

The selective oxidation of diethyl oxalacetate and its derivatives is a key method for producing various substituted oxaloacetic acids, which are important building blocks in organic synthesis. Research in this area explores different methodologies, including chemical and enzymatic approaches, to achieve high selectivity and yield.

Enzymatic oxidation represents a green and highly selective approach. Oxidoreductases, a class of enzymes that catalyze the transfer of electrons, are particularly relevant. taylorandfrancis.comresearchgate.net For instance, in biological systems, oxaloacetate is formed through the oxidation of L-malate, a reaction catalyzed by malate (B86768) dehydrogenase. While this is a biological process, it highlights the potential of enzymatic systems for the oxidation of related substrates. nih.gov The development of biosensors based on oxidoreductases for the detection of various compounds further underscores the efficiency and specificity of these enzymes. nih.gov

Chemical methods for the oxidation of related ester compounds have also been investigated. For example, the photo-oxidation of diethyl carbonate has been studied to understand the reaction mechanism and product distribution. conicet.gov.ar While not directly involving diethyl oxalacetate, these studies on the oxidation of esters provide insights into the potential pathways and challenges associated with the selective oxidation of similar functional groups.

The synthesis of substituted acetic acids through methods like the malonic ester synthesis showcases the derivatization of related dicarbonyl compounds. uobabylon.edu.iqyoutube.com These syntheses often involve the generation of an enolate followed by alkylation, demonstrating the reactivity of the alpha-carbon, which is also a key feature of diethyl oxalacetate.

The reduction of the keto group in this compound leads to the formation of diethyl malate, a valuable chiral building block. Research in this area has explored various reducing agents and catalytic systems to achieve high yields and, in some cases, diastereoselectivity.

One common approach is the use of hydride-reducing agents. For instance, the diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters has been successfully achieved using sodium borohydride, yielding optically active α-hydroxy acids after hydrolysis. rsc.org The choice of solvent, such as a mixture of alcohol and tetrahydrofuran (B95107) (THF), has been shown to significantly influence the degree of asymmetric induction. rsc.org

Catalytic hydrogenation is another important method for the reduction of related oxalate (B1200264) esters. For example, the selective hydrogenation of diethyl oxalate to ethylene (B1197577) glycol has been extensively studied using various catalysts. These studies provide a basis for the development of catalytic systems for the reduction of diethyl oxalacetate. The malonic ester synthesis, which utilizes diethyl malonate, indirectly highlights the importance of diethyl malate as a synthetic intermediate. uobabylon.edu.iqyoutube.com

The following table summarizes some of the research findings on the reduction of related keto esters:

ReactantReducing Agent/CatalystProductKey Findings
Chiral α-ketoamidesSodium BorohydrideOptically active α-hydroxy acidsHigh diastereoselectivity achieved, with solvent mixture playing a crucial role. rsc.org
Diethyl OxalateVarious catalystsEthylene GlycolDemonstrates the feasibility of catalytic hydrogenation for related esters.

Hydrolysis and Transesterification Reactions

The ester functionalities in this compound are susceptible to hydrolysis and transesterification reactions, providing pathways to modify the ester groups and synthesize different derivatives.

Hydrolysis:

The hydrolysis of this compound, typically under acidic or basic conditions, would yield oxaloacetic acid. Kinetic studies on the hydrolysis of related esters, such as diethyl oxalate, have been conducted to understand the reaction mechanism and determine rate constants. For example, the alkaline hydrolysis of diethyl oxalate has been shown to follow second-order kinetics. researchgate.net The acid-catalyzed hydrolysis of various carboxylic esters has also been extensively studied, revealing the influence of factors like acid concentration and steric effects on the reaction rate. researchgate.netresearchgate.netnih.govnih.govmdpi.com

Transesterification:

Transesterification is a powerful tool for converting one ester into another and is widely applied to β-keto esters like diethyl oxalacetate. This reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.comresearchgate.net

Acid-Catalyzed Transesterification: Lewis acids and Brønsted acids are effective catalysts for the transesterification of β-keto esters. For example, the transesterification of diethyl oxalate with phenol (B47542) to produce diphenyl oxalate has been achieved with high selectivity and yield using solid-acid catalysts like MoO₃/TiO₂. nih.govresearchgate.net The catalytic sites in this system were identified as Lewis acid sites. nih.govresearchgate.net

Base-Catalyzed Transesterification: Base-catalyzed transesterification proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Alkoxides are commonly used as catalysts in this process.

Enzyme-Catalyzed Transesterification: Lipases are enzymes that can catalyze the transesterification of esters under mild conditions, offering high selectivity. Various lipases have been investigated for the transesterification of different esters.

The table below provides examples of catalysts used in the transesterification of related esters:

Ester SubstrateAlcoholCatalystProduct
Diethyl OxalatePhenolMoO₃/TiO₂Diphenyl Oxalate

This diverse reactivity makes this compound a valuable and versatile compound in organic synthesis.

Applications As a Key Intermediate and Reagent in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The compound serves as a stable and effective precursor for introducing a four-carbon chain with versatile functional groups into a target molecule. researchgate.net Its utility is demonstrated in its application for preparing a variety of complex organic structures.

A significant application of diethyl oxalacetate (B90230) sodium salt is in the synthesis of heterocyclic compounds, which are core scaffolds in many medicinally important molecules. researchgate.netresearchgate.net The reagent facilitates the construction of diverse ring systems through multi-component, one-pot reactions, which are efficient methods for generating molecular complexity. sigmaaldrich.comsigmaaldrich.com

Key examples of its use in synthesizing heterocyclic scaffolds include:

Pyrrole (B145914) Derivatives : It reacts with amines and aromatic aldehydes under microwave irradiation in a three-component reaction to form substituted pyrroles. researchgate.net

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives : In a one-pot reaction with isatins, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303), it is used to construct these complex spiro-heterocycles. sigmaaldrich.comsigmaaldrich.com

2,3-Dioxo-4-carboxy-5-substituted Pyrrolidines : The reaction of diethyl oxalacetate sodium salt with various aldehydes and primary amines yields these substituted pyrrolidines. sigmaaldrich.comsigmaaldrich.com

Triazole Diesters : It can be used to synthesize 2-nitro-4-fluoro triazole diesters by treatment with 2-nitro-4-fluoro-phenylazide (B1639185). sigmaaldrich.comsigmaaldrich.com

Pyran-2-one Derivatives : One-pot synthesis using arylacetic acid and this compound can produce 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one derivatives, which have been investigated for their cytotoxic activity. researchgate.net

Synthesis of Heterocyclic Scaffolds Using this compound
Target HeterocycleReactantsReaction TypeReference
Pyrrole derivativesAmines, Aromatic AldehydesThree-component, Microwave-assisted researchgate.net
Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivativesIsatins, Malononitrile, Hydrazine HydrateOne-pot sigmaaldrich.comsigmaaldrich.com
2,3-Dioxo-4-carboxy-5-substituted pyrrolidinesAldehydes, Primary AminesMulti-component sigmaaldrich.comsigmaaldrich.com
2-Nitro-4-fluoro triazole diester2-Nitro-4-fluoro-phenylazide- sigmaaldrich.comsigmaaldrich.com
3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-oneArylacetic AcidOne-pot researchgate.net

Beyond pharmaceuticals, this compound is a recognized intermediate in the agrochemical industry. researchgate.net It is employed in the synthesis of pyrazolone (B3327878) derivatives, which are precursors for certain herbicides. researchgate.net Its utility also extends to the preparation of dyes. researchgate.netchemicalbook.comnjktchem.com The compound's ability to participate in condensation reactions makes it suitable for building the core structures of these chemical products.

Utility in Catalyst Design and Ligand Synthesis

While this compound is frequently used as a reagent in reactions that are facilitated by catalysts, current research does not indicate its direct use as a component in the structural design of catalysts or ligands themselves. Its primary role remains that of a substrate or key intermediate that is acted upon by a catalyst, rather than being a part of the catalytic system. For example, its conversion to pyrrole derivatives can be accelerated by microwave irradiation, a technique often used in catalyzed reactions to improve efficiency. researchgate.net

Development of Novel Synthetic Pathways Utilizing this compound

The development of efficient and environmentally conscious synthetic methods is a key focus in modern chemistry. This compound is central to several novel synthetic pathways that emphasize efficiency and complexity in a single step. sigmaaldrich.comresearchgate.net

Research has highlighted its use in one-pot, multi-component reactions, which combine several steps into a single procedure, saving time, resources, and reducing waste. sigmaaldrich.comsigmaaldrich.com The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] is a prime example of such a complex, one-pot transformation. sigmaaldrich.comsigmaaldrich.com

Furthermore, green chemistry principles are being applied through methods like microwave-assisted organic synthesis (MAOS). The synthesis of pyrrole derivatives from this compound, amines, and aldehydes is a notable example of a microwave-assisted, three-component reaction. researchgate.net This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods.

Fundamental Biochemical Roles and Metabolic Intermediacy Research

Participation in Core Metabolic Pathways

Oxaloacetate, readily generated from its diethyl ester sodium salt, is a cornerstone metabolite that participates in several fundamental biochemical pathways. Its position allows it to link carbohydrate metabolism with the synthesis of amino acids and the disposal of nitrogenous waste.

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is essential for maintaining blood glucose levels during periods of fasting or intense exercise. wikipedia.orgnih.gov Oxaloacetate is an indispensable intermediate in this pathway, particularly in the bypass of the irreversible step catalyzed by pyruvate (B1213749) kinase in glycolysis. nih.gov

The conversion of pyruvate to phosphoenolpyruvate (B93156) (PEP) in gluconeogenesis is a two-step process that highlights the central role of oxaloacetate:

Carboxylation of Pyruvate: In the mitochondrial matrix, the enzyme pyruvate carboxylase converts pyruvate to oxaloacetate. This reaction requires biotin (B1667282) as a cofactor and consumes one molecule of ATP. nih.govnih.gov

Conversion to PEP: Oxaloacetate is then decarboxylated and phosphorylated to form PEP by the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a reaction that uses guanosine (B1672433) triphosphate (GTP) as the energy source. wikipedia.org

Since the inner mitochondrial membrane is largely impermeable to oxaloacetate, it must be transported to the cytosol where the subsequent steps of gluconeogenesis occur. This is achieved via shuttle systems, primarily the malate-aspartate shuttle. Oxaloacetate is temporarily converted to malate (B86768) or aspartate, which can traverse the mitochondrial membrane before being converted back to oxaloacetate in the cytosol. wikipedia.orglibretexts.org

Table 1: Key Enzymes in the Pyruvate to PEP Conversion in Gluconeogenesis

EnzymeLocationSubstrate(s)ProductCofactor/Co-substrateFunction
Pyruvate CarboxylaseMitochondriaPyruvate, HCO₃⁻, ATPOxaloacetate, ADP, PiBiotin, Mg²⁺Carboxylates pyruvate to form oxaloacetate. nih.govnih.gov
Malate Dehydrogenase (Mitochondrial)MitochondriaOxaloacetate, NADH + H⁺L-Malate, NAD⁺-Reduces oxaloacetate to malate for transport. wikipedia.org
Malate Dehydrogenase (Cytosolic)CytosolL-Malate, NAD⁺Oxaloacetate, NADH + H⁺-Re-oxidizes malate back to oxaloacetate. wikipedia.org
Phosphoenolpyruvate Carboxykinase (PEPCK)Cytosol/MitochondriaOxaloacetate, GTPPhosphoenolpyruvate, GDP, CO₂Mg²⁺Decarboxylates and phosphorylates oxaloacetate to PEP. wikipedia.orglibretexts.org

The Citric Acid Cycle (also known as the Krebs or Tricarboxylic Acid Cycle) is the final common pathway for the oxidation of carbohydrates, fats, and amino acids. nih.gov Oxaloacetate plays two critical roles in this cycle:

Initiation: It condenses with acetyl-CoA in a reaction catalyzed by citrate (B86180) synthase to form citrate, initiating the eight-step cycle. This step is a major regulatory point. nih.govyoutube.com

Regeneration: In the final step of the cycle, L-malate is oxidized back to oxaloacetate by malate dehydrogenase, making the oxaloacetate available to condense with another molecule of acetyl-CoA. nih.govyoutube.com

Research has also identified oxaloacetate as a feedback inhibitor of the cycle. Specifically, it competitively inhibits succinate (B1194679) dehydrogenase (Complex II of the electron transport chain), an enzyme that is unique for its dual role in both the Citric Acid Cycle and the electron transport chain. jaypeedigital.com

Table 2: Oxaloacetate in the Citric Acid Cycle

StepEnzymeReactionRole of Oxaloacetate
Step 1Citrate SynthaseAcetyl-CoA + Oxaloacetate → Citrate + CoA-SHSubstrate (consumed)
Step 8Malate DehydrogenaseL-Malate + NAD⁺ → Oxaloacetate + NADH + H⁺Product (regenerated)

Oxaloacetate provides a direct link between the Citric Acid Cycle and the synthesis of amino acids and the removal of ammonia (B1221849) via the urea (B33335) cycle. Through a transamination reaction catalyzed by aspartate aminotransferase, oxaloacetate can accept an amino group from glutamate (B1630785) to form the amino acid aspartate. libretexts.orgnih.gov

This newly synthesized aspartate is crucial for the urea cycle. It donates the second nitrogen atom required for the formation of urea. In the cytosol, aspartate combines with citrulline to form argininosuccinate (B1211890) in a reaction catalyzed by argininosuccinate synthetase. nih.gov This process effectively channels nitrogen from amino acid catabolism into the urea cycle for safe excretion. Studies on how the composition of dietary amino acids affects urea synthesis underscore the regulatory importance of these interconnected pathways. nih.gov

Studies on Enzyme Inhibition Mechanisms (e.g., Electron Transport Chain Complex II)

A significant area of research focuses on oxaloacetate as a potent and physiologically relevant inhibitor of Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. nih.govnih.gov This enzyme links the Citric Acid Cycle directly to oxidative phosphorylation by oxidizing succinate to fumarate (B1241708) and transferring electrons to the electron transport chain.

Oxaloacetate is a high-affinity inhibitor of Complex II, with studies showing a dissociation constant (Kd) in the nanomolar range (~10⁻⁸ M). nih.govnih.gov This inhibition is thought to be a key regulatory mechanism. Research comparing mitochondria from different tissues has revealed differential susceptibility to this inhibition. For instance, studies on mouse models have shown that while the enzyme from both heart and brain tissue has a similar affinity for oxaloacetate, a much larger fraction of Complex II in the brain exists in an inactive, oxaloacetate-bound state under normal conditions. nih.govnih.gov This suggests that oxaloacetate acts as an endogenous effector that modulates the enzyme's activity, particularly in the brain. nih.gov

Table 3: Research Findings on Complex II Inhibition by Oxaloacetate

Tissue (Mouse)Fraction of Free (Active) Complex IIKey FindingReference
Heart30.2 ± 6.0%A significant portion of oxaloacetate binds to the enzyme during the isolation process. nih.govnih.gov
Brain56.4 ± 5.6%A large fraction of the enzyme is already in an oxaloacetate-bound, inactive state in situ. nih.govnih.gov

Prebiotic Chemistry and Origin of Life Studies Involving Oxalacetate (B90230) Derivatives

In the field of prebiotic chemistry, which explores the chemical origins of life, oxalacetate and its derivatives are considered key players in theories about the emergence of metabolic pathways. core.ac.ukyoutube.com Before the evolution of complex enzymes, simple, self-sustaining chemical cycles may have formed the basis of a proto-metabolism.

Oxaloacetate is a central intermediate in the "reductive Citric Acid Cycle," a proposed non-enzymatic cycle that could have fixed carbon dioxide from a primitive atmosphere to build more complex organic molecules. core.ac.uk In this context, oxaloacetate is a building block for essential molecules, including the amino acid aspartate, which in turn is a precursor for the synthesis of nucleotides, the building blocks of RNA and DNA. youtube.com While hyperthermophiles living today use a reductive Krebs cycle, the non-enzymatic version faces challenges, such as the inherent chemical instability of intermediates like oxaloacetate, which would need to be continuously replaced for the cycle to function. core.ac.uk These studies highlight the fundamental importance of oxalacetate chemistry in plausible scenarios for the origin of life. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation Research on Diethyl Oxalacetate Sodium Salt

Diethyl oxalacetate (B90230) sodium salt, the sodium salt of the enol form of diethyl oxalacetate, is a key intermediate in various chemical syntheses. guidechem.comsigmaaldrich.com Its reactivity and utility are intrinsically linked to its molecular structure and electronic properties. Advanced spectroscopic and structural techniques are indispensable for a comprehensive understanding of this compound, providing insights into its behavior in chemical reactions, its conformational preferences, and the nature of its chemical bonds.

Emerging Research Areas and Future Directions in Diethyl Oxalacetate Sodium Salt Chemistry

Exploration of Novel Synthetic Applications and Reaction Design

Diethyl oxalacetate (B90230) sodium salt serves as a versatile reagent in the synthesis of complex organic molecules. Its utility has been demonstrated in one-pot multicomponent reactions for the creation of heterocyclic systems. For instance, it is used in the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives through a reaction with isatins, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303). sigmaaldrich.comsigmaaldrich.com Another application involves its reaction with various aldehydes and primary amines to produce 2,3-dioxo-4-carboxy-5-substituted pyrrolidines. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Furthermore, it can be treated with 2-nitro-4-fluoro-phenylazide (B1639185) to yield a 2-nitro-4-fluoro triazole diester. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The compound is a key intermediate in the preparation of dyes, medicinal products, and herbicides. google.com A significant application lies in its use for the preparation of oxaloacetic acid. fishersci.fithermofisher.com The synthesis of diethyl oxalacetate sodium salt itself is typically achieved through the condensation of diethyl oxalate (B1200264) and ethyl acetate (B1210297) in the presence of sodium ethoxide. google.com An improved process involves adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate at a controlled temperature to produce a free-flowing salt that is easily separated and purified. google.com

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

While direct research linking this compound to materials science and supramolecular chemistry is not extensively documented in the provided results, the broader field of oxalacetate-related compounds offers insights into potential interdisciplinary applications. The structural motifs of oxalacetates can be an inspiration for designing novel materials. For example, the principles of bio-inspired catalysis, which often involve metal-oxo clusters, can be applied to create new materials for applications such as water oxidation. frontiersin.org Polyoxometalates (POMs), which are metal-oxygen cluster compounds, are being investigated as water oxidation catalysts, drawing inspiration from natural systems. frontiersin.org The development of such materials is crucial for addressing energy demands and climate change. frontiersin.org

Development of Bio-inspired Catalysis Utilizing Oxalacetate Motifs

The field of bio-inspired catalysis presents a significant area for future research involving oxalacetate motifs. Nature has evolved highly efficient enzymatic catalysts over billions of years to perform challenging chemical reactions. miragenews.com Researchers are drawing inspiration from these natural systems to develop sustainable catalysts using earth-abundant elements. miragenews.com

A key area of interest is the electrochemical oxidation of small organic compounds, a process for which nature has developed numerous redox enzymes. researchgate.net By mimicking the active centers of enzymes like oxalate oxidase and oxalate decarboxylase, which are capable of oxidizing small organic acids, more robust inorganic catalysts can be developed. researchgate.net This approach can be applied to the oxidation of compounds like oxalic acid, which is an intermediate in the catalytic oxidation of aromatic compounds found in wastewater. researchgate.net

Furthermore, bio-inspired catalysts are being developed for CO2 reduction. nih.gov The enzyme Formate Dehydrogenase, for instance, catalyzes the hydrogenation of carbon dioxide to formic acid. nih.gov Research is exploring the use of soft-oxometalates and macrocycles as alternatives to this enzyme, which could lead to more stable and reusable systems for CO2 valorization. nih.gov

Addressing Scalability and Sustainability Challenges in Research Scale-up

The industrial production of this compound faces challenges related to scalability and sustainability. The traditional synthesis involves the use of metallic sodium dissolved in ethanol (B145695) to form sodium ethylate, followed by a reaction with diethyl oxalate and ethyl acetate at low temperatures. google.com An improved and more efficient process has been developed that involves adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate at a temperature range of 0°C to 40°C, followed by heating. google.com This method results in a more easily separable and purifiable product. google.com

The pursuit of sustainability in chemical synthesis is a growing concern. Chemists are increasingly looking to nature for inspiration to develop processes that utilize abundant, non-toxic materials and reduce reliance on fossil fuels and rare metals. miragenews.com The development of bio-inspired catalysts, as mentioned in the previous section, is a key strategy for achieving more sustainable chemical production. miragenews.com

Unexplored Biochemical Pathways and Enzyme Interactions

The metabolism of oxalacetate is a central part of cellular biochemistry, and there is still much to learn about its intricate regulation and the enzymes involved. In organisms like Pseudomonas citronellolis, the metabolic pathways for the interconversion of oxalacetate, phosphoenolpyruvate (B93156), and pyruvate (B1213749) form a complex, interlocking system. nih.gov

Several key enzymes in these pathways are subject to complex regulatory mechanisms. For example, oxalacetate decarboxylase is inhibited by acetyl-CoA, while phosphoenolpyruvate carboxylase is activated by acetyl-CoA and ADP and inhibited by aspartate. nih.gov Pyruvate kinase is another regulated enzyme, activated by 5'-AMP and 2-keto-3-deoxy-6-phosphogluconate and inhibited by ATP. nih.gov The reciprocal but reinforcing actions of metabolites like acetyl-CoA, which both inhibits the breakdown of oxalacetate and stimulates its formation, highlight the sophistication of these biochemical networks. nih.gov Further research into these pathways could reveal novel enzyme structures, regulatory mechanisms, and potential targets for metabolic engineering or therapeutic intervention.

Q & A

Q. What are the standard laboratory synthesis routes for diethyl oxalacetate sodium salt?

this compound is commonly synthesized via condensation reactions. One method involves the reaction of ethyl acetate with diethyl oxalate under basic conditions, followed by sodium salt formation . Another approach utilizes alkylation of α-enol-γ-butyrolactones derived from ketones (e.g., cyclohexanone or acetone) with diethyl oxalacetate, where the sodium salt acts as a nucleophile in dimethylformamide (DMF) .

Q. How should researchers characterize the purity and structural identity of this compound?

Key characterization methods include:

  • Spectroscopy : ¹H NMR (e.g., δ 1.16–4.16 ppm for ethyl groups and aromatic protons) and IR (e.g., 1742 cm⁻¹ for carbonyl stretches) to confirm functional groups .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 394.1503 for a pyrimidopurine derivative) .
  • Purity analysis : Certificates of Analysis (COA) for batch-specific data, though these may require direct requests to suppliers due to limited public availability .

Q. What are the recommended storage conditions to maintain compound stability?

While specific storage data is limited in public sources, general precautions include:

  • Storing in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis.
  • Avoiding exposure to moisture and high temperatures, as enol esters are prone to decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic effects of diethyl oxalacetate derivatives?

this compound’s inhibitory effects on succinate oxidation (e.g., in avocado mitochondria) are concentration- and condition-dependent. Key strategies include:

  • Kinetic studies : Monitor time-dependent relief of inhibition, as oxalacetate may decarboxylate to pyruvate under certain conditions .
  • Cofactor modulation : Test reversal of inhibition using ATP or magnesium ions, which counteract calcium-enhanced inhibition .

Q. What methodologies optimize this compound’s reactivity in heterocyclic synthesis?

For one-pot syntheses of pyrroline-2-ones or pyrimidopurines:

  • Catalyst selection : Citric acid (2 equiv.) in ethanol enhances cyclocondensation efficiency between aldehydes, anilines, and the sodium salt .
  • Solvent and temperature : Refluxing in ethanol (1 h) ensures complete conversion, while ice-cooled workup minimizes side reactions .

Q. What analytical challenges arise in quantifying intermediates during diethyl oxalacetate-based reactions, and how are they addressed?

Challenges include detecting transient enol intermediates and distinguishing regioisomers. Solutions involve:

  • In-situ monitoring : Use real-time techniques like FT-IR or HPLC-MS to track reaction progress .
  • Isolation protocols : Acid-base extraction (e.g., HCl acidification) to isolate solid intermediates for crystallography .

Q. How does the sodium counterion influence reactivity in alkylation or cyclocondensation reactions?

The sodium ion enhances nucleophilicity by stabilizing the enolate form, enabling efficient attack on electrophiles (e.g., benzaldehyde or nitrobenzyl chloride). This is critical in DMF-mediated reactions, where the solvent’s polarity further stabilizes ionic intermediates .

Data Contradiction Analysis

Q. How should researchers interpret variability in reported melting points (188–190°C vs. unspecified values)?

Discrepancies may stem from:

  • Hydration state : Anhydrous vs. hydrated forms of the compound.
  • Purity differences : Lower purity batches (e.g., 95% vs. higher grades) may depress melting points .
  • Methodological variance : Differential scanning calorimetry (DSC) vs. capillary methods.

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound?

Refer to SDS guidelines:

  • Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H316/H320) .
  • Waste disposal : Follow P501 guidelines for sodium-containing organic waste .

Q. How can computational modeling complement experimental studies on diethyl oxalacetate reactivity?

  • DFT calculations : Predict regioselectivity in cyclocondensation reactions by modeling transition states .
  • Solvent effect simulations : Assess DMF’s role in stabilizing enolate intermediates during alkylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.